molecular formula C22H19IN4O2 B11479379 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide

Cat. No.: B11479379
M. Wt: 498.3 g/mol
InChI Key: SVTFIWWMYPPMNH-UHFFFAOYSA-N
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Description

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a benzotriazole moiety, which is known for its stability and ability to absorb ultraviolet light, making it useful in a variety of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzotriazole Core: The benzotriazole core is synthesized through the reaction of o-phenylenediamine with nitrous acid, forming the benzotriazole ring.

    Attachment of the Phenoxy Group: The benzotriazole is then reacted with 4-methylphenol under basic conditions to attach the phenoxy group.

    Acylation: The resulting compound is then acylated with chloroacetyl chloride to introduce the acetamide functionality.

    Iodination: Finally, the compound is iodinated using iodine and a suitable oxidizing agent to introduce the iodo group on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and amide functionalities.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: The iodo group on the phenyl ring makes the compound amenable to various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the iodo group.

Major Products

    Oxidation: Products may include quinones or carboxylic acids.

    Reduction: Amines or alcohols can be formed.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a UV stabilizer due to the benzotriazole moiety. It can be used in the formulation of coatings, plastics, and other materials to enhance their resistance to UV degradation.

Biology

In biological research, the compound’s ability to interact with proteins and nucleic acids is of interest. It may be used as a probe or a ligand in various biochemical assays.

Medicine

The compound’s unique structure allows it to be explored for potential pharmaceutical applications, including as an anti-cancer or anti-inflammatory agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry

Industrially, the compound can be used in the production of advanced materials, including polymers and composites, where UV stability is crucial. It may also find applications in the development of new dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide involves its ability to absorb UV light and dissipate the energy as heat, thereby protecting materials from UV-induced degradation. The benzotriazole moiety plays a central role in this process by undergoing reversible photoisomerization. Additionally, the compound can interact with biological macromolecules, potentially inhibiting specific enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Known for its use as a UV stabilizer in plastics and coatings.

    2-(2H-Benzotriazol-2-yl)-4-methyl-6-(2-propenyl)phenol: Another UV absorber with similar applications.

    2-(2H-Benzotriazol-2-yl)-4,6-bis(1,1-dimethylethyl)phenol: Used in similar contexts for UV stabilization.

Uniqueness

What sets 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide apart is the presence of the iodo group, which enhances its reactivity and allows for further functionalization. This makes it a versatile compound for various applications, from material science to pharmaceuticals.

Properties

Molecular Formula

C22H19IN4O2

Molecular Weight

498.3 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(4-iodo-2-methylphenyl)acetamide

InChI

InChI=1S/C22H19IN4O2/c1-14-7-10-21(20(11-14)27-25-18-5-3-4-6-19(18)26-27)29-13-22(28)24-17-9-8-16(23)12-15(17)2/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

SVTFIWWMYPPMNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)I)C)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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